![molecular formula C42H36O2Si B14240518 Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]- CAS No. 380910-84-9](/img/structure/B14240518.png)
Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]- is a complex organosilicon compound It features a silane core bonded to two dimethyl groups and two indenyl groups, each substituted with a 5-methyl-2-furanyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]- typically involves the reaction of appropriate indenyl precursors with a silane reagent. The reaction conditions often require a catalyst to facilitate the formation of the desired product. For instance, the use of a platinum or palladium catalyst can be effective in promoting the reaction.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would include the preparation of the indenyl precursors, followed by their reaction with a silane reagent under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may require the presence of a catalyst, such as a transition metal complex, to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols or siloxanes, while reduction could produce simpler silane derivatives.
Scientific Research Applications
Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism by which Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]- exerts its effects involves its interaction with specific molecular targets. The indenyl groups can interact with various receptors or enzymes, modulating their activity. The silane core provides stability and facilitates the compound’s incorporation into larger molecular structures.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(5-methyl-2-furyl)silane
- Trimethyl(5-methyl-2-furyl)germane
- Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane
Uniqueness
Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]- is unique due to its combination of indenyl and furan substituents, which confer distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific interactions with biological molecules or advanced material synthesis.
Properties
CAS No. |
380910-84-9 |
|---|---|
Molecular Formula |
C42H36O2Si |
Molecular Weight |
600.8 g/mol |
IUPAC Name |
dimethyl-bis[2-(5-methylfuran-2-yl)-4-phenyl-1H-inden-1-yl]silane |
InChI |
InChI=1S/C42H36O2Si/c1-27-21-23-39(43-27)37-25-35-31(29-13-7-5-8-14-29)17-11-19-33(35)41(37)45(3,4)42-34-20-12-18-32(30-15-9-6-10-16-30)36(34)26-38(42)40-24-22-28(2)44-40/h5-26,41-42H,1-4H3 |
InChI Key |
STCDMQINCVEGFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=CC3=C(C=CC=C3C2[Si](C)(C)C4C5=CC=CC(=C5C=C4C6=CC=C(O6)C)C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid](/img/structure/B14240442.png)
![(2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol](/img/structure/B14240443.png)
![N-[3-(Dimethylamino)propyl]-2-hexyloctanamide](/img/structure/B14240446.png)
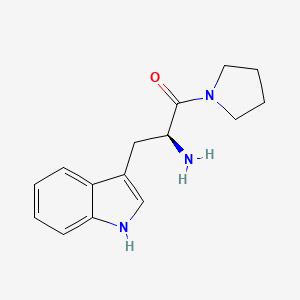
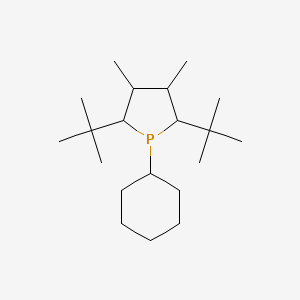
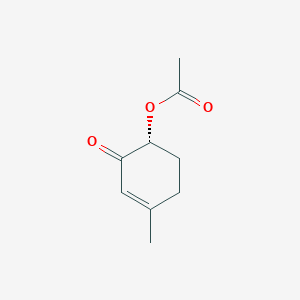
![Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]-](/img/structure/B14240480.png)
![N,N-Dimethyl[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]amine](/img/structure/B14240481.png)
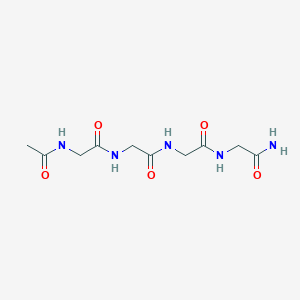

![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine](/img/structure/B14240501.png)
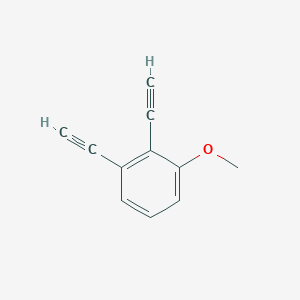
![1-Phenyl-4-[4-(3-phenyl-1,2-oxazol-5-yl)butyl]piperazine](/img/structure/B14240515.png)
